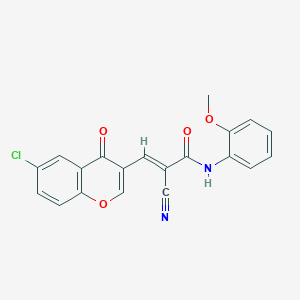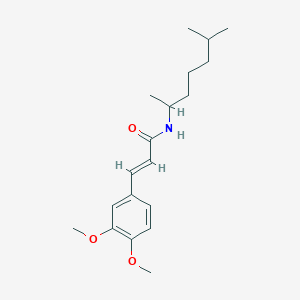
3-(6-chloro-4-oxo-4H-chromen-3-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-chloro-4-oxo-4H-chromen-3-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is commonly referred to as 'compound X' in the scientific literature.
Mécanisme D'action
The exact mechanism of action of compound X is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of protein kinases, the modulation of cell cycle regulators, and the induction of apoptosis in cancer cells. It has also been suggested that compound X may act as an inhibitor of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, it has been found to have a low toxicity profile in animal models, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound X in lab experiments is its versatility. It can be used in a variety of assays to study its effects on cancer cells, inflammation, and microbial growth. Additionally, its low toxicity profile makes it a safe compound to work with in the lab. However, one limitation of using compound X is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on compound X. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate its mechanism of action and to determine its effectiveness in animal models. Additionally, studies are needed to investigate its potential as an anti-inflammatory and antimicrobial agent. Finally, research is needed to develop more efficient synthesis methods for compound X to facilitate its use in future studies.
Conclusion:
In conclusion, compound X is a synthetic compound that has shown promise as a therapeutic agent for cancer, inflammation, and microbial infections. Its multi-step synthesis method and potential for use in a variety of assays make it a versatile compound for scientific research. Further studies are needed to fully understand its mechanism of action and to determine its potential as a safe and effective therapeutic agent.
Méthodes De Synthèse
Compound X is synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 6-chloro-4H-chromen-4-one with ethyl cyanoacetate in the presence of sodium ethoxide to form 6-chloro-4-oxo-4H-chromen-3-yl cyanoacetate. The second step involves the reaction of 6-chloro-4-oxo-4H-chromen-3-yl cyanoacetate with 2-methoxybenzylamine in the presence of triethylamine to form the final product, 3-(6-chloro-4-oxo-4H-chromen-3-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that compound X can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, compound X has shown promise as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial and fungal strains.
Propriétés
IUPAC Name |
(E)-3-(6-chloro-4-oxochromen-3-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4/c1-26-18-5-3-2-4-16(18)23-20(25)12(10-22)8-13-11-27-17-7-6-14(21)9-15(17)19(13)24/h2-9,11H,1H3,(H,23,25)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDHBTRUAJHXGT-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=COC3=C(C2=O)C=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=COC3=C(C2=O)C=C(C=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5290198.png)
![1-(3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenyl)ethanone](/img/structure/B5290202.png)


![3-hydroxy-5-(4-methylphenyl)-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290224.png)
![N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)butyl]urea](/img/structure/B5290229.png)
![4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B5290237.png)

![1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5290255.png)

![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5290264.png)
![4-{[4-(2,4-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5290272.png)
![4-{[(4-amino-6-methyl-2-pyrimidinyl)methyl]amino}benzenesulfonamide](/img/structure/B5290280.png)
![2-(4-isopropylphenoxy)-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)ethanamine](/img/structure/B5290286.png)
